molecular formula C7H7FO3S B2635156 2-Fluorophenyl methanesulfonate CAS No. 121208-66-0

2-Fluorophenyl methanesulfonate

Cat. No. B2635156
CAS RN: 121208-66-0
M. Wt: 190.19
InChI Key: ODLAMBUWMTXDRP-UHFFFAOYSA-N
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Description

2-Fluorophenyl methanesulfonate is a chemical compound with the molecular formula C7H7FO3S . It has a molecular weight of 190.1920832 .


Molecular Structure Analysis

The molecular structure of 2-Fluorophenyl methanesulfonate consists of a fluorophenyl group attached to a methanesulfonate group .

Scientific Research Applications

Antineoplastic Activity

2-Fluorophenyl methanesulfonate derivatives have demonstrated significant potential in cancer therapy. Notably, 2-Chloroethyl (methylsulfonyl)methanesulfonate and its related compounds, including 2-fluoroethyl variants, have shown high activity against P388 leukemia in vivo, highlighting their therapeutic promise in oncology (Shealy, Krauth, & Laster, 1984).

Enzymatic Reactions

Research on methanesulfonyl fluoride, closely related to 2-fluorophenyl methanesulfonate, has provided insights into its interaction with acetylcholinesterase. This enzyme plays a crucial role in neurotransmission, and understanding these interactions is vital for developing treatments for conditions like Alzheimer's (Kitz & Wilson, 1963).

Chemical Synthesis and Crystal Structures

The synthesis and crystal structure of compounds related to 2-fluorophenyl methanesulfonate, such as 2-(4-hydroxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol, have been studied. These studies contribute to the development of fluoro-containing materials and organic fluoro-containing polymers, expanding the range of applications in materials science (Li, Shen, & Zhang, 2015).

Protonation Studies

Investigations into the protonation of phenols and related compounds in concentrated sulfuric acid have been conducted. These studies, including those on phenyl methanesulfonates, provide valuable information for understanding chemical reactions in highly acidic environments, which is essential for industrial chemical processes (Koeberg-Telder, Lambrechts, & Cerfontain, 2010).

Fluorination Techniques

The development of new methods for introducing fluorine atoms into organic compounds, utilizing reagents like diethyl 1-fluoro-1-(phenylsulfonyl)methanephosphonate, has been explored. These fluorination techniques are crucial in pharmaceuticals and agrochemicals, where fluorine often plays a key role in biological activity (Mccarthy, Matthews, Edwards, Stemerick, & Jarvi, 1990).

properties

IUPAC Name

(2-fluorophenyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO3S/c1-12(9,10)11-7-5-3-2-4-6(7)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLAMBUWMTXDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl methanesulfonate

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